4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine
Overview
Description
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and an ethyl group at position 2 on the imidazo[4,5-c]pyridine ring. It is known for its significant biological and chemical properties, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-ethylpyridine with formamide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[4,5-c]pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to rigorous purification steps, including recrystallization and chromatography, to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dechlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Derivatives with various functional groups replacing the chlorine atoms.
Oxidation Products: N-oxides of the imidazo[4,5-c]pyridine ring.
Reduction Products: Dechlorinated derivatives of the parent compound.
Scientific Research Applications
4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,6-Dichloro-1H-imidazo[4,5-c]pyridine: Similar structure but lacks the ethyl group at position 2.
2-Ethyl-1H-imidazo[4,5-c]pyridine: Similar structure but lacks the chlorine atoms at positions 4 and 6.
Uniqueness: 4,6-Dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both chlorine atoms and the ethyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dichloro-2-ethyl-1H-imidazo[4,5-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2N3/c1-2-6-11-4-3-5(9)12-8(10)7(4)13-6/h3H,2H2,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKVPOFFPTVSQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N=C(C=C2N1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249083 | |
Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
579486-61-6 | |
Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=579486-61-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-ethyl-3H-imidazo[4,5-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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